Ketone, 4-phenyl-4-piperidyl piperidino, hydrochloride
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Overview
Description
1-[(4-Phenylpiperidin-4-yl)carbonyl]piperidine monohydrochloride is a chemical compound with the molecular formula C17H25ClN2O. This compound is known for its unique structure, which includes a piperidine ring substituted with a phenyl group and a carbonyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 1-[(4-Phenylpiperidin-4-yl)carbonyl]piperidine monohydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via substitution reactions, often using phenyl halides or phenylboronic acids.
Carbonylation: The carbonyl group is introduced through carbonylation reactions, which can involve reagents such as carbon monoxide and catalysts like palladium.
Hydrochloride Formation: The final step involves the formation of the monohydrochloride salt by reacting the free base with hydrochloric acid.
Chemical Reactions Analysis
1-[(4-Phenylpiperidin-4-yl)carbonyl]piperidine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the phenyl or piperidine substituents.
Scientific Research Applications
1-[(4-Phenylpiperidin-4-yl)carbonyl]piperidine monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Phenylpiperidin-4-yl)carbonyl]piperidine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(4-Phenylpiperidin-4-yl)carbonyl]piperidine monohydrochloride can be compared with other similar compounds, such as:
4-Phenylpiperidine: This compound shares the phenylpiperidine core but lacks the carbonyl group, resulting in different chemical properties and reactivity.
4-Hydroxy-4-phenylpiperidine:
4-Cyano-4-phenylpiperidine hydrochloride: The cyano group introduces additional reactivity, making it useful for different synthetic applications.
Properties
CAS No. |
83863-47-2 |
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Molecular Formula |
C17H25ClN2O |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
(1-phenylpiperidin-1-ium-4-yl)-piperidin-1-ylmethanone;chloride |
InChI |
InChI=1S/C17H24N2O.ClH/c20-17(19-11-5-2-6-12-19)15-9-13-18(14-10-15)16-7-3-1-4-8-16;/h1,3-4,7-8,15H,2,5-6,9-14H2;1H |
InChI Key |
XCYXHJURILZVDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CC[NH+](CC2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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